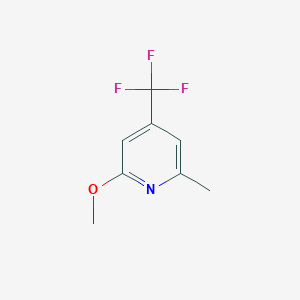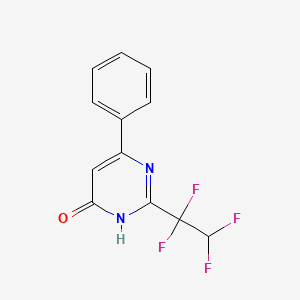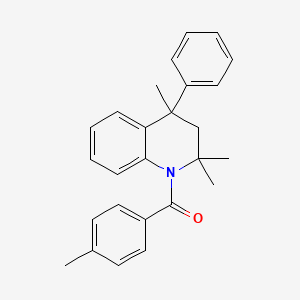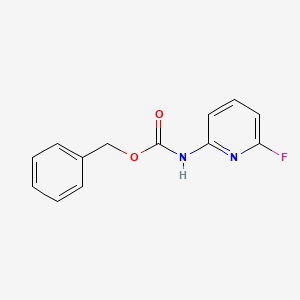![molecular formula C16H17NO5 B15148503 2-[(1,3-Benzodioxol-5-ylmethyl)carbamoyl]cyclohex-1-ene-1-carboxylic acid](/img/structure/B15148503.png)
2-[(1,3-Benzodioxol-5-ylmethyl)carbamoyl]cyclohex-1-ene-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2H-1,3-Benzodioxol-5-ylmethyl)carbamoyl]cyclohex-1-ene-1-carboxylic acid is an organic compound that belongs to the class of benzodioxole derivatives This compound is characterized by the presence of a benzodioxole ring, which is a fused ring system consisting of a benzene ring and a dioxole ring
Preparation Methods
The synthesis of 2-[(2H-1,3-benzodioxol-5-ylmethyl)carbamoyl]cyclohex-1-ene-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 2H-1,3-benzodioxole-5-carboxylic acid with cyclohex-1-ene-1-carboxylic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is typically carried out in an organic solvent such as dichloromethane under reflux conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity.
Chemical Reactions Analysis
2-[(2H-1,3-benzodioxol-5-ylmethyl)carbamoyl]cyclohex-1-ene-1-carboxylic acid undergoes various chemical reactions, including:
Scientific Research Applications
2-[(2H-1,3-benzodioxol-5-ylmethyl)carbamoyl]cyclohex-1-ene-1-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound has been studied for its potential as an anticancer agent.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as improved thermal stability and mechanical strength.
Biological Studies: The compound has been used in studies to understand its interactions with biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of 2-[(2H-1,3-benzodioxol-5-ylmethyl)carbamoyl]cyclohex-1-ene-1-carboxylic acid involves its interaction with specific molecular targets. In anticancer studies, the compound has been shown to inhibit the activity of tubulin, a protein involved in cell division. By binding to tubulin, the compound disrupts microtubule assembly, leading to cell cycle arrest and apoptosis (programmed cell death) in cancer cells .
Comparison with Similar Compounds
2-[(2H-1,3-benzodioxol-5-ylmethyl)carbamoyl]cyclohex-1-ene-1-carboxylic acid can be compared with other benzodioxole derivatives, such as:
1-(2H-1,3-Benzodioxol-5-yl)ethan-1-ol: This compound has similar structural features but differs in its functional groups and applications.
2-{[(2H-1,3-benzodioxol-5-yl)(hydroxy)methylidene]amino}acetic acid: Another benzodioxole derivative with distinct chemical properties and biological activities.
The uniqueness of 2-[(2H-1,3-benzodioxol-5-ylmethyl)carbamoyl]cyclohex-1-ene-1-carboxylic acid lies in its specific combination of functional groups, which confer unique chemical reactivity and biological activity.
Properties
Molecular Formula |
C16H17NO5 |
|---|---|
Molecular Weight |
303.31 g/mol |
IUPAC Name |
2-(1,3-benzodioxol-5-ylmethylcarbamoyl)cyclohexene-1-carboxylic acid |
InChI |
InChI=1S/C16H17NO5/c18-15(11-3-1-2-4-12(11)16(19)20)17-8-10-5-6-13-14(7-10)22-9-21-13/h5-7H,1-4,8-9H2,(H,17,18)(H,19,20) |
InChI Key |
GZFJNPHDIKTELK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=C(C1)C(=O)NCC2=CC3=C(C=C2)OCO3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-methyl-6-[(E)-{[2-(morpholin-4-yl)phenyl]imino}methyl]-4-nitrophenol](/img/structure/B15148423.png)
![2-Morpholino-5-(2-thienyl)thiazolo-[4,5-b]-pyridine-7-carbohydrazide](/img/structure/B15148430.png)
![2,2'-{[4-(Prop-2-en-1-yloxy)phenyl]methanediyl}bis(5-phenylcyclohexane-1,3-dione)](/img/structure/B15148440.png)
![2-[2-oxo-2-(2,2,4-trimethyl-7-tritylquinolin-1(2H)-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B15148457.png)



![N-{3-methyl-1-[(4-methylphenyl)amino]-1-oxobutan-2-yl}benzamide](/img/structure/B15148467.png)
![Ethyl 5-[({4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}carbonyl)amino]-4-cyano-3-methylthiophene-2-carboxylate](/img/structure/B15148475.png)


![N'-[2-(1,3-benzodioxol-5-ylmethyl)-3-oxo-2,3-dihydro-1H-isoindol-1-yl]-4-methoxybenzohydrazide](/img/structure/B15148506.png)
![N-[4-(benzyloxy)phenyl]-N'-(1-phenylethyl)butanediamide](/img/structure/B15148511.png)
